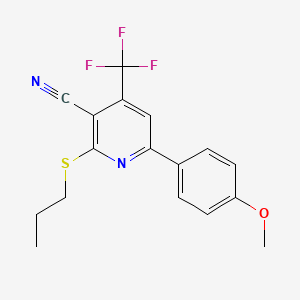![molecular formula C16H18N4O2S B11598334 9-Amino-5-ethyl-2,2-dimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B11598334.png)
9-Amino-5-ethyl-2,2-dimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-amino-5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8(9H)-one is a complex heterocyclic compound. This compound is notable for its unique structure, which integrates multiple fused rings, including pyrano, pyrido, thieno, and pyrimidin moieties. Such intricate structures are often of significant interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Vorbereitungsmethoden
The synthesis of 9-amino-5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8(9H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the core pyrimidin ring, followed by the sequential construction of the pyrano, pyrido, and thieno rings. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the rings, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Cyclization: Intramolecular cyclization reactions can further modify the structure, potentially leading to new derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
9-amino-5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8(9H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context, but it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other heterocyclic compounds, 9-amino-5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8(9H)-one stands out due to its fused ring system, which imparts unique chemical and biological properties. Similar compounds include:
Imidazoles: Known for their role in pharmaceuticals and agrochemicals.
Pyridines: Widely used in the synthesis of drugs and agrochemicals.
Thienopyrimidines: Studied for their potential in treating various diseases.
This compound’s unique structure and properties make it a valuable subject for ongoing research in multiple scientific fields.
Eigenschaften
Molekularformel |
C16H18N4O2S |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
14-amino-8-ethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one |
InChI |
InChI=1S/C16H18N4O2S/c1-4-10-9-6-22-16(2,3)5-8(9)11-12-13(23-14(11)19-10)15(21)20(17)7-18-12/h7H,4-6,17H2,1-3H3 |
InChI-Schlüssel |
RGPJQSRBQZZDQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=O)N(C=N4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid](/img/structure/B11598259.png)
![propan-2-yl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598260.png)
![6-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11598267.png)
![3-methyl-1-phenyl-4-[4-(propan-2-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11598268.png)

![methyl (4Z)-1-ethyl-4-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598280.png)

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11598295.png)
![2-methylpropyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11598305.png)
![11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11598310.png)
![N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11598316.png)
![9-(3,5-dimethylphenyl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11598320.png)
![Ethyl 5-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate](/img/structure/B11598327.png)
![prop-2-en-1-yl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598340.png)
